molecular formula C16H14BrClN2O2 B11540776 2-(2-bromo-4-chlorophenoxy)-N'-[(E)-(2-methylphenyl)methylidene]acetohydrazide

2-(2-bromo-4-chlorophenoxy)-N'-[(E)-(2-methylphenyl)methylidene]acetohydrazide

Cat. No.: B11540776
M. Wt: 381.6 g/mol
InChI Key: LVUJIMAZACLJTF-DJKKODMXSA-N
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Description

2-(2-bromo-4-chlorophenoxy)-N’-[(E)-(2-methylphenyl)methylidene]acetohydrazide: is a chemical compound with the following properties:

Preparation Methods

Synthetic Routes: The synthetic route for this compound involves the reaction of 2-(2-bromo-4-chlorophenoxy)acetic acid with hydrazine hydrate. The reaction proceeds through the formation of a hydrazone intermediate, which subsequently cyclizes to yield the target compound .

Reaction Conditions:
  • Reactants: 2-(2-bromo-4-chlorophenoxy)acetic acid, hydrazine hydrate
  • Solvent: Ethanol or methanol
  • Temperature: Typically refluxed at elevated temperatures
  • Catalyst: None required

Industrial Production Methods: While there is limited information on large-scale industrial production, the compound can be synthesized in the laboratory using the methods described above.

Chemical Reactions Analysis

Reactions:

    Hydrazone Formation: The initial step involves the condensation of the carboxylic acid group with hydrazine, resulting in the formation of the hydrazone.

    Cyclization: The hydrazone undergoes intramolecular cyclization to yield the final product.

Common Reagents and Conditions:

    2-(2-bromo-4-chlorophenoxy)acetic acid: Starting material

    Hydrazine hydrate: Reactant for hydrazone formation

    Ethanol or methanol: Solvent for the reaction

Major Products: The major product is 2-(2-bromo-4-chlorophenoxy)-N’-[(E)-(2-methylphenyl)methylidene]acetohydrazide .

Scientific Research Applications

    Chemistry: It can serve as a building block for the synthesis of more complex molecules.

    Biology: Researchers may explore its interactions with biological systems.

    Medicine: Investigations into its pharmacological properties could be valuable.

    Industry: It might find use in materials science or as a reagent.

Properties

Molecular Formula

C16H14BrClN2O2

Molecular Weight

381.6 g/mol

IUPAC Name

2-(2-bromo-4-chlorophenoxy)-N-[(E)-(2-methylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H14BrClN2O2/c1-11-4-2-3-5-12(11)9-19-20-16(21)10-22-15-7-6-13(18)8-14(15)17/h2-9H,10H2,1H3,(H,20,21)/b19-9+

InChI Key

LVUJIMAZACLJTF-DJKKODMXSA-N

Isomeric SMILES

CC1=CC=CC=C1/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Br

Canonical SMILES

CC1=CC=CC=C1C=NNC(=O)COC2=C(C=C(C=C2)Cl)Br

Origin of Product

United States

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